molecular formula C12H16N2O4 B2477576 Benzoic acid,4-amino-2-[[(1,1-dimethylethoxy)carbonyl]amino]- CAS No. 866329-51-3

Benzoic acid,4-amino-2-[[(1,1-dimethylethoxy)carbonyl]amino]-

Cat. No.: B2477576
CAS No.: 866329-51-3
M. Wt: 252.27
InChI Key: SPMMESVAMLIEQT-UHFFFAOYSA-N
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Description

Benzoic acid, 4-amino-2-[[(1,1-dimethylethoxy)carbonyl]amino]- is a compound with a complex structure that includes both amino and carboxyl functional groups. This compound is known for its applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Mechanism of Action

Target of Action

The primary target of Benzoic Acid, 4-amino-2-[[(1,1-dimethylethoxy)carbonyl]amino]- is sphingosine kinase . Sphingosine kinase is an enzyme that plays a crucial role in the sphingolipid metabolic pathway, which is involved in cell growth, survival, and immune response.

Mode of Action

This compound inhibits sphingosine kinase activity . . Instead, it likely binds to a separate site on the enzyme, changing its conformation and reducing its activity.

Biochemical Pathways

By inhibiting sphingosine kinase, this compound prevents the formation of sphingosine-1-phosphate, a signaling molecule that has diverse functions in the body . This can affect various downstream pathways, including those involved in cell growth and immune response.

Result of Action

The inhibition of sphingosine kinase and the subsequent reduction in sphingosine-1-phosphate formation can have various molecular and cellular effects. For example, it may influence cell growth and survival, as well as immune response .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-amino-2-[[(1,1-dimethylethoxy)carbonyl]amino]- typically involves multiple steps. One common method includes the protection of the amino group using a tert-butoxycarbonyl (Boc) group, followed by the introduction of the carboxyl group. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the reactions. For example, the use of methanesulfonic acid under reflux conditions in methanol can yield the desired product with high efficiency .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-amino-2-[[(1,1-dimethylethoxy)carbonyl]amino]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The reactions typically occur under controlled temperatures and pressures to ensure high yields and selectivity.

Major Products

The major products formed from these reactions include nitrobenzoic acids, benzoic alcohols, and various amide derivatives. These products have significant applications in pharmaceuticals and materials science.

Scientific Research Applications

Benzoic acid, 4-amino-2-[[(1,1-dimethylethoxy)carbonyl]amino]- has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets benzoic acid, 4-amino-2-[[(1,1-dimethylethoxy)carbonyl]amino]- apart is its unique combination of functional groups, which allows it to participate in a broader range of chemical reactions and applications. Its ability to form stable derivatives makes it particularly valuable in pharmaceutical research and industrial applications.

Properties

IUPAC Name

4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-9-6-7(13)4-5-8(9)10(15)16/h4-6H,13H2,1-3H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPMMESVAMLIEQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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